
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method involves the reaction of 3,5-difluorobromobenzene with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the process. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction of the compound can lead to the formation of various reduced derivatives.
Common reagents used in these reactions include Lewis acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is extensively utilized in the synthesis of pharmaceutical compounds. Its fluorinated groups can significantly influence the biological activity and pharmacokinetics of drug candidates. Key applications include:
- Synthesis of Drug Candidates : The compound is employed in the preparation of novel pharmaceuticals where the introduction of fluorine atoms can improve metabolic stability and bioavailability. For example, it has been used to synthesize inhibitors for various diseases by facilitating nucleophilic substitutions and cross-coupling reactions .
- Enhancement of Biological Activity : The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can lead to improved interactions with biological targets. This property is particularly valuable in developing anti-cancer and anti-inflammatory drugs .
Agrochemical Applications
In agrochemistry, this compound serves as an important intermediate in the synthesis of pesticides and herbicides. The fluorinated structure contributes to:
- Increased Efficacy : Fluorinated agrochemicals often exhibit enhanced potency against pests and weeds due to their unique chemical properties. This leads to lower application rates and reduced environmental impact .
- Development of New Formulations : The compound can be used to create novel formulations that improve the stability and effectiveness of agricultural products .
Materials Science Applications
The unique properties of this compound also extend to materials science:
- Polymer Synthesis : It acts as a building block for creating advanced polymers with enhanced thermal stability and chemical resistance. These materials are useful in various industrial applications .
- Dyes and Pigments : The compound can be incorporated into dye molecules, providing vibrant colors and improved lightfastness due to its fluorinated nature .
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that incorporating this compound into anticancer drug candidates significantly enhances their efficacy. A study reported the successful synthesis of a series of fluorinated compounds that showed improved activity against specific cancer cell lines compared to their non-fluorinated counterparts.
Case Study 2: Development of Fluorinated Herbicides
In another study focused on agrochemicals, researchers synthesized a new class of herbicides using this compound as a precursor. The resulting herbicides exhibited superior performance in controlling resistant weed species, highlighting the importance of fluorinated compounds in modern agriculture.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form specific intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
2-Bromo-3,5-difluorobenzotrifluoride: This compound has a similar structure but differs in the position of the fluorine atoms.
2-Bromo-4,6-difluorophenyl isocyanate: This compound contains an isocyanate group instead of the trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and material sciences. Its unique structure, characterized by multiple fluorine substituents, enhances its biological activity and potential applications. This article explores the compound's biological activity, supported by case studies and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 292.01 g/mol |
Melting Point | -16 °C |
Boiling Point | 154 °C |
Density | 1.699 g/cm³ |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, the trifluoromethyl group is known to enhance lipophilicity, which may facilitate membrane penetration and increase antimicrobial efficacy. In studies, derivatives of fluorinated benzene compounds have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar properties .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of fluorinated compounds indicated that those with multiple fluorine atoms exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that the electron-withdrawing nature of fluorine increases the compound's reactivity towards microbial targets .
- Cytotoxicity in Cancer Cells : In a comparative analysis of various halogenated benzene derivatives, it was observed that compounds similar to this compound showed significant cytotoxic effects on A431 (human epidermoid carcinoma) cells. The IC50 values were comparable to established anticancer agents like doxorubicin .
The biological activity of this compound can be attributed to several factors:
- Lipophilicity : The trifluoromethyl groups enhance the compound's ability to penetrate lipid membranes.
- Receptor Interaction : The presence of halogens can facilitate interactions with various biological targets, including enzymes involved in metabolic pathways.
- Reactive Intermediates : Fluorinated compounds often form reactive intermediates that can disrupt cellular functions or induce oxidative stress in target cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodology : Direct bromination of fluorinated aromatic precursors using halogenating agents (e.g., NBS or Br₂) under controlled temperatures (−78°C to 0°C) in anhydrous THF or DCM. For example, lithiation of 3,5-difluoro-2-(trifluoromethyl)benzene with n-BuLi followed by quenching with bromine sources (e.g., Br₂ or NBS) yields the target compound .
- Critical Parameters : Temperature control (−78°C) minimizes side reactions (e.g., trifluoromethyl group decomposition). Catalyst selection (e.g., Pd or Cu catalysts) improves regioselectivity in cross-coupling steps .
- Yield Optimization : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity. Typical yields range from 30–45%, with losses attributed to steric hindrance from fluorine and trifluoromethyl groups .
Q. How can structural characterization of this compound be rigorously validated?
- Analytical Techniques :
- NMR : NMR distinguishes fluorinated positions (δ −60 to −70 ppm for CF₃; δ −110 to −120 ppm for aromatic F) .
- HRMS : Exact mass confirmation (e.g., C₇H₃BrF₅ requires m/z 268.927) ensures molecular integrity .
- X-ray Crystallography : Resolves steric effects from bulky substituents (e.g., trifluoromethyl) and validates regiochemistry .
Q. What are the key reactivity differences between this compound and non-fluorinated analogs in cross-coupling reactions?
- Electrophilic Substitution : Fluorine and CF₃ groups deactivate the benzene ring, requiring harsher conditions (e.g., Pd(OAc)₂/XPhos catalysts, 100–120°C) for Suzuki-Miyaura couplings compared to non-fluorinated analogs .
- Nucleophilic Aromatic Substitution : Bromine at the ortho position is less reactive due to electron-withdrawing CF₃ and fluorine groups, necessitating strong nucleophiles (e.g., Grignard reagents) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., C–Br vs. C–F bond activation) influence catalytic applications of this compound?
- Mechanistic Insights : DFT calculations reveal that C–Br bond activation is favored over C–F under Pd catalysis (ΔG‡ = 25–30 kcal/mol vs. >40 kcal/mol for C–F). Experimental validation via kinetic isotope effects (KIEs) confirms this selectivity .
- Catalytic Systems : Pd/XPhos or Ni/IPr systems enable selective C–Br coupling while avoiding defluorination, critical for synthesizing fluorinated pharmaceuticals .
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Case Study : Suzuki-Miyaura couplings with arylboronic acids show yield discrepancies (40–75%) due to varying ligand steric bulk (e.g., BrettPhos vs. SPhos). BrettPhos improves yields by reducing palladium aggregation .
- Data Reconciliation : Systematic screening of bases (Cs₂CO₃ vs. K₃PO₄) and solvents (toluene vs. dioxane) identifies optimal conditions (toluene/Cs₂CO₃, 100°C, 12h) for reproducibility .
Q. How can this compound serve as a precursor for functional materials (e.g., quantum dots or OLEDs)?
- Application : As a fluorinated aryl bromide, it acts as a ligand precursor for Mn-doped CdS-ZnS quantum dots. Reaction with metal precursors (e.g., Zn dust in ODE/oleylamine) yields size-tunable nanoparticles with dual-color fluorescence .
- Methodology : Ligand exchange reactions (e.g., replacing oleylamine with fluorinated aryl groups) enhance photostability and quantum yield (QY > 60%) .
Q. What computational methods predict the impact of fluorine/CF₃ substituents on electronic properties?
- DFT Analysis : HOMO-LUMO gaps (6.5–7.0 eV) calculated at the B3LYP/6-311+G(d,p) level correlate with reduced electrophilicity. Electrostatic potential maps show strong electron deficiency at the bromine site .
- Experimental Validation : Cyclic voltammetry (E₁/2 = −1.2 V vs. Fc/Fc⁺) confirms computational predictions .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOPJVOERDAZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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